molecular formula C9H16ClN B6226146 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2803861-67-6

3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6226146
CAS No.: 2803861-67-6
M. Wt: 173.7
InChI Key:
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Description

3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a cyclobutyl group attached to a bicyclo[1.1.1]pentane core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as carbene insertion or radical addition. These methods are chosen for their efficiency and ability to produce the compound in large quantities. The reaction conditions typically include the use of specific catalysts and controlled environments to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique structure of the compound, which allows for selective functionalization.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This makes it valuable for drug discovery and development, as it can improve the solubility, potency, and metabolic stability of lead compounds.

In materials science, the compound is used as a molecular rod, rotor, and supramolecular linker unit . Its unique structure allows for the creation of novel materials with specific properties, such as liquid crystals and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride include bicyclo[1.1.1]pentylamine derivatives and cyclobutylamine derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups.

Uniqueness: What sets this compound apart is its combination of a cyclobutyl group with a bicyclo[1.1.1]pentane core. This unique structure provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2803861-67-6

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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